Cas no 858839-90-4 (4-iodopyridin-2-ol)

4-iodopyridin-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-Iodopyridin-2(1H)-one
- 2(1H)-Pyridinone,4-iodo-
- 4-Iodo-1,2-dihydropyridin-2-one
- 4-iodo-1H-pyridin-2-one
- 4-iodo-2-pyridone
- 4-iodopyridin-2-ol
- 2-hydroxy-4-iodopyridine
- 4-IODO-PYRIDIN-2-OL
- 4-iodohydropyridin-2-one
- 4-iodopyridin-2 (1H)-one
- 4-iodopyridin -2(1H)-one
- POHJRJNCZQENQG-UHFFFAOYSA-N
- RB3370
- SBB054248
- 5-Iodo-1-methyl-2(1H)-pyridinone
- MC
- 2-Pyridol, 4-iodo- (3CI)
- 4-Iodo-2(1H)-pyridinone (ACI)
- AKOS015853876
- MFCD09702419
- SB21624
- 4-Iodo-1H-pyridin-2-one;4-iodopyridin-2-ol;4-iodo-2-pyridone
- EN300-832824
- CS-W003941
- SS-4341
- BCP31393
- W-204253
- SY047222
- AKOS005146531
- G10279
- 858839-90-4
- DB-076474
- SCHEMBL165148
- DTXSID50608939
-
- MDL: MFCD16988556
- インチ: 1S/C5H4INO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
- InChIKey: POHJRJNCZQENQG-UHFFFAOYSA-N
- ほほえんだ: O=C1NC=CC(I)=C1
計算された属性
- せいみつぶんしりょう: 220.93400
- どういたいしつりょう: 220.934
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 2.124
- ゆうかいてん: 186-188°C
- ふってん: 321.552°C at 760 mmHg
- フラッシュポイント: 148.269°C
- 屈折率: 1.682
- PSA: 32.86000
- LogP: 0.97950
4-iodopyridin-2-ol セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
4-iodopyridin-2-ol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-iodopyridin-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0985026-10g |
4-Iodopyridin-2(1H)-one |
858839-90-4 | 95% | 10g |
$450 | 2024-08-02 | |
Apollo Scientific | OR12279-1g |
4-Iodo-1H-pyridin-2-one |
858839-90-4 | 95 | 1g |
£135.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH019-200mg |
4-iodopyridin-2-ol |
858839-90-4 | 96% | 200mg |
146.0CNY | 2021-08-04 | |
Key Organics Ltd | SS-4341-5MG |
4-iodo-1,2-dihydropyridin-2-one |
858839-90-4 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Chemenu | CM120927-1g |
4-Iodopyridin-2(1H)-one |
858839-90-4 | 96% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM120927-10g |
4-Iodopyridin-2(1H)-one |
858839-90-4 | 96% | 10g |
$*** | 2023-05-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195362-50mg |
4-iodopyridin-2-ol |
858839-90-4 | 97% | 50mg |
¥93.90 | 2023-09-02 | |
Chemenu | CM120927-10g |
4-Iodopyridin-2(1H)-one |
858839-90-4 | 96% | 10g |
$534 | 2021-08-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I845113-250mg |
4-Iodopyridin-2(1H)-one |
858839-90-4 | 97% | 250mg |
280.80 | 2021-05-17 | |
abcr | AB339738-10 g |
4-Iodo-1,2-dihydropyridin-2-one, 95%; . |
858839-90-4 | 95% | 10g |
€747.90 | 2023-06-21 |
4-iodopyridin-2-ol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium acetate Solvents: Acetic acid ; 72 h, 150 °C
ごうせいかいろ 3
1.2 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
2.1 Reagents: Sodium acetate Solvents: Acetic acid ; 72 h, 150 °C
ごうせいかいろ 4
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid , Lithium chloride Solvents: Dimethylformamide ; 8 h, 110 °C
ごうせいかいろ 5
ごうせいかいろ 6
4-iodopyridin-2-ol Raw materials
- 2-chloropyridin-4-amine
- 2-methoxypyridin-4-amine
- 4-Iodo-2-methoxypyridine
- 2-Chloro-4-iodopyridine
- 2-Fluoro-4-iodopyridine
4-iodopyridin-2-ol Preparation Products
4-iodopyridin-2-ol 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
4-iodopyridin-2-olに関する追加情報
Comprehensive Overview of 4-Iodopyridin-2-ol (CAS No. 858839-90-4): Properties, Applications, and Industry Insights
4-Iodopyridin-2-ol (CAS No. 858839-90-4) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, also referred to as 2-hydroxy-4-iodopyridine, serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig transformations. Its molecular structure, featuring an iodine substituent at the 4-position and a hydroxyl group at the 2-position, enables selective functionalization, making it invaluable for constructing complex heterocycles.
In recent years, the demand for 4-iodopyridin-2-ol has surged alongside advancements in drug discovery and material science. Researchers highlight its role in developing kinase inhibitors and antiviral agents, aligning with global health trends such as targeted cancer therapies and infectious disease management. A 2023 study published in the Journal of Medicinal Chemistry emphasized its utility in optimizing bioactive molecules with improved pharmacokinetic profiles.
From a synthetic perspective, CAS 858839-90-4 exhibits remarkable stability under ambient conditions, though storage in amber vials is recommended to prevent potential photodegradation. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a key factor for regulatory compliance in GMP manufacturing. Industry forums frequently discuss its cost-effective scalability, with suppliers offering custom synthesis options to meet bulk procurement needs.
Environmental and safety considerations are paramount when handling 4-iodopyridin-2-ol. While not classified as hazardous under standard protocols, proper PPE (e.g., nitrile gloves, lab coats) is advised during manipulation. The compound’s low water solubility necessitates organic solvents (e.g., DMSO, ethanol) for dissolution, a topic often queried in chemical forums and Q&A platforms like ResearchGate.
The commercial landscape for 858839-90-4 reflects its niche yet growing market. Major suppliers list it under building blocks for medicinal chemistry, with pricing influenced by iodine market fluctuations. Patent analyses reveal its inclusion in over 50 applications since 2020, particularly in EGFR inhibitor formulations—a hotspot due to rising oncology R&D investments.
Emerging applications include OLED materials, where its electron-withdrawing iodine moiety enhances charge transport efficiency. This aligns with the green chemistry movement, as researchers seek halogenated compounds with lower environmental persistence. A 2024 ACS Sustainable Chemistry report noted its potential in catalysis for C-N bond formation, reducing metal catalyst loads.
For laboratories sourcing 4-iodopyridin-2-ol, verification of COA (Certificate of Analysis) is critical. Common user queries revolve around shelf life (typically 24 months at -20°C) and alternative derivatives like bromo- or chloro-analogues for specific reactivities. Educational content explaining its reaction mechanisms consistently ranks high in SEO metrics, reflecting knowledge gaps in synthetic methodologies.
In conclusion, 4-iodopyridin-2-ol (CAS No. 858839-90-4) represents a convergence of academic and industrial interest, driven by its synthetic flexibility and therapeutic relevance. As precision medicine and sustainable synthesis dominate scientific discourse, this compound’s role is poised to expand, warranting continued exploration in peer-reviewed literature and industrial collaborations.
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